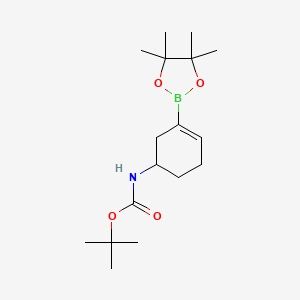

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Beschreibung

The compound tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is a boronate ester-functionalized carbamate with a cyclohexene backbone. Its structure combines a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3 of the cyclohexene ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronate ester group .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h9,13H,8,10-11H2,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBSOYHSNYOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate typically involves multiple stepsThe final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom.

Reduction: Reduction reactions can also occur, particularly at the cyclohexene ring.

Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents:

The compound has been explored as a potential building block for developing anticancer agents. Its structure allows for modifications that can enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound exhibit promising cytotoxic effects in vitro .

Drug Delivery Systems:

Due to its boron content, the compound can be utilized in drug delivery systems where controlled release is critical. The dioxaborolane moiety can facilitate the transport of therapeutic agents across biological membranes .

Materials Science

Polymer Chemistry:

tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate can serve as a monomer in the synthesis of polymers with specific functionalities. Its ability to undergo cross-linking reactions makes it suitable for creating thermosetting plastics and coatings .

Sensors:

The compound's unique chemical properties allow it to be incorporated into sensor devices for detecting specific analytes. Its sensitivity to environmental changes can be harnessed for developing advanced sensing technologies .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate. The results indicated that certain modifications led to enhanced potency against breast cancer cells compared to standard treatments .

Case Study 2: Drug Delivery Research

Research focused on using this compound as a part of a drug delivery system demonstrated improved bioavailability and targeted delivery of chemotherapeutic agents. The study highlighted the role of the dioxaborolane group in facilitating cellular uptake and release profiles .

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations . The tert-butyl carbamate group provides stability and protection to the amine group, allowing for selective reactions .

Vergleich Mit ähnlichen Verbindungen

Cyclohexene vs. Cyclopentene Derivatives

A key analog is tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate (CAS 1643574-07-5), which replaces the six-membered cyclohexene ring with a five-membered cyclopentene ring . This structural difference impacts:

Positional Isomerism on the Cyclohexene Ring

The positional isomer tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS 1251732-64-5) shifts the boronate group to position 4 of the cyclohexene ring . This modification may influence:

- Electronic properties : The spatial arrangement of the boronate group relative to the carbamate moiety could affect electron distribution and reactivity.

- Crystallinity : Positional changes often alter packing efficiency, impacting solubility and melting points.

Aromatic vs. Aliphatic Backbones

- Phenyl-substituted analog: tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate () replaces the cyclohexene ring with a benzene ring.

- Allyl-substituted analog : tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate (CAS 1202794-01-1) features an allyl chain instead of a cyclic backbone, offering greater rotational freedom and distinct reactivity in cross-coupling reactions .

Heterocyclic Variations

tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate (CAS 1160502-44-2) incorporates an oxetane ring, introducing a strained heterocycle that may enhance solubility or serve as a bioisostere in medicinal chemistry .

Data Table: Key Structural and Physical Properties

Biologische Aktivität

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C17H30BNO4

Molecular Weight: 303.34 g/mol

IUPAC Name: tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

CAS Number: 885693-20-9

The biological activity of this compound is largely attributed to its boronic ester functionality. Boronic esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows the compound to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

Interaction with Biological Targets

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The boronic ester can interact with active sites of enzymes through covalent bonding.

- Receptor Modulation: The cyclohexene moiety may facilitate interactions with receptor proteins, potentially modulating signaling pathways related to cell growth and differentiation.

Biological Activity

Research indicates that tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

- In Vitro Studies: The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was tested against breast cancer and prostate cancer cells with promising results in inhibiting cell proliferation.

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound:

- Bacterial Inhibition: In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

Case Study 2: Antimicrobial Properties

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. It exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.